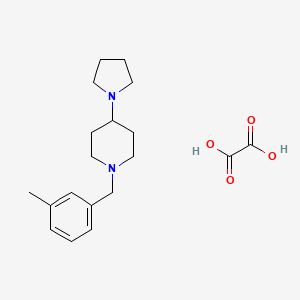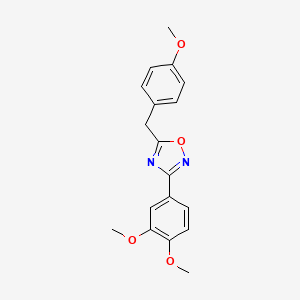
1-(3-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as MDPV, is a synthetic stimulant drug that belongs to the class of cathinones. It was first synthesized in the 1960s and gained popularity in the 2000s as a recreational drug due to its euphoric and stimulating effects. However, MDPV has also been studied for its potential medical applications.
Mécanisme D'action
MDPV acts as a reuptake inhibitor for the dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's euphoric and stimulating effects.
Biochemical and Physiological Effects:
MDPV has been shown to increase heart rate, blood pressure, and body temperature in humans, as well as cause pupil dilation and vasoconstriction. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used in animal studies to investigate the role of dopamine, norepinephrine, and serotonin in behavior and cognition. However, the use of MDPV in lab experiments is limited by its potential for abuse and its adverse effects on physiological parameters.
Orientations Futures
Future research on MDPV could focus on its potential medical applications, including its use as an antidepressant and anxiolytic. Additionally, further studies could investigate the underlying mechanisms of MDPV's effects on behavior and cognition, as well as its potential for abuse and addiction.
Applications De Recherche Scientifique
MDPV has been studied for its potential medical applications, including its use as an antidepressant and anxiolytic. One study found that MDPV exhibited antidepressant-like effects in mice, possibly through its interaction with the dopamine and norepinephrine transporters. Another study found that MDPV reduced anxiety-like behavior in rats, possibly through its interaction with the serotonin transporter.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.C2H2O4/c1-15-5-4-6-16(13-15)14-18-11-7-17(8-12-18)19-9-2-3-10-19;3-1(4)2(5)6/h4-6,13,17H,2-3,7-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDWRIKQQOWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate hydrochloride](/img/structure/B3967974.png)
![trans-4-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B3967978.png)
![1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967984.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide oxalate](/img/structure/B3967992.png)
![N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine](/img/structure/B3968002.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![10-(1-methylethylidene)-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968019.png)
![2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968023.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968027.png)

![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B3968058.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968064.png)
![2-[1-(4-bromobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968068.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3968071.png)